N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide, also known as AMQ-1, is a synthetic compound that belongs to the quinolone family. It has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide acts as a competitive inhibitor of VMAT2 by binding to its active site and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to an increase in the extracellular levels of these neurotransmitters, which can result in enhanced neurotransmission and altered signaling pathways. The exact mechanism by which this compound modulates neurotransmitter release and signaling is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased dopamine release in the striatum and nucleus accumbens, decreased dopamine uptake in the prefrontal cortex, and increased serotonin release in the hippocampus. These effects can have implications for the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has several advantages and limitations for lab experiments. Its potency and selectivity as a VMAT2 inhibitor make it a valuable tool for studying the role of monoamine neurotransmitters in various neurological disorders. However, its limited solubility and stability can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders, particularly those involving dysregulated monoamine neurotransmitter signaling. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the synthesis of analogs and derivatives of this compound could lead to the development of more potent and selective VMAT2 inhibitors with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake and storage of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in synaptic vesicles. By inhibiting VMAT2, this compound can modulate the release of these neurotransmitters and alter their signaling pathways, which can have implications for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-23-13(2)11-20(25)18-12-16(7-10-19(18)23)21(26)22-17-8-5-15(6-9-17)14(3)24/h5-12H,4H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKBVYOJDAOHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.